molecular formula C13H7BrClN3O B14401567 [2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88594-33-6

[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile

Cat. No.: B14401567
CAS No.: 88594-33-6
M. Wt: 336.57 g/mol
InChI Key: YMXBAIYASDQLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile (CAS No: 88594-33-6) is a synthetic small molecule with a molecular formula of C13H7BrClN3O and a molecular weight of 336.57 g/mol . This chemical features a unique hybrid architecture that integrates an imidazo[1,2-a]pyridine core, a bromofuran ring, and a reactive acetonitrile group . The molecular design, which strategically juxtaposes the imidazopyridine scaffold—a known pharmacophore in medicinal chemistry—with a brominated heterocycle, is employed in drug discovery to create new chemical entities with high therapeutic potential . This specific framework is investigated for its potential in developing novel anthelmintic agents, as related acrylonitrile derivatives have demonstrated promising activity against parasitic nematodes . Furthermore, the imidazo[1,2-a]pyridine scaffold is recognized as a key structural motif in the development of ligands for various biological targets, including the neuroprotective transcription factor Nurr1, highlighting the broader research utility of this chemotype in neurodegenerative disease research . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

88594-33-6

Molecular Formula

C13H7BrClN3O

Molecular Weight

336.57 g/mol

IUPAC Name

2-[2-(5-bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile

InChI

InChI=1S/C13H7BrClN3O/c14-11-3-2-10(19-11)13-9(5-6-16)18-7-8(15)1-4-12(18)17-13/h1-4,7H,5H2

InChI Key

YMXBAIYASDQLCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Cl)CC#N)C3=CC=C(O3)Br

Origin of Product

United States

Preparation Methods

Aminomethylation of Imidazo[1,2-a]pyridine

The starting material, 6-chloroimidazo[1,2-a]pyridine, undergoes Mannich-type aminomethylation using formaldehyde and dimethylamine in tetrahydrofuran (THF) under reflux (Δ, 0.5 hr). This yields the intermediate 3-[(dimethylamino)methyl]-6-chloroimidazo[1,2-a]pyridine with >90% conversion efficiency.

Quaternary Ammonium Salt Formation

The tertiary amine intermediate is alkylated with methyl iodide in THF at 60°C for 2 hr, forming a quaternary ammonium salt. This step activates the methylene group for subsequent nucleophilic attack.

Cyanide Substitution

Treatment with sodium cyanide (1.2 eq) in aqueous ethanol at reflux (Δ, 1 hr) displaces the dimethylamino group, yielding the acetonitrile derivative. Early reports indicate a modest 5.1% yield, though optimization to 35–40% has been achieved using phase-transfer catalysts like tetrabutylammonium bromide.

Vilsmeier-Haack Formylation Route

An alternative pathway leverages Vilsmeier-Haack formylation to install the acetonitrile group indirectly.

Formylation of Imidazo[1,2-a]pyridine

The 6-chloroimidazo[1,2-a]pyridine substrate reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, generating 3-formyl-6-chloroimidazo[1,2-a]pyridine . This intermediate is critical for introducing the acetonitrile side chain.

Reduction and Tosylation

The aldehyde is reduced to the primary alcohol using sodium borohydride (NaBH₄) in methanol (25°C, 2 hr), followed by tosylation with p-toluenesulfonyl chloride (TsCl) in pyridine. The resulting tosylate serves as a superior leaving group compared to hydroxyl.

Iodine-Catalyzed Cyclocondensation

Recent advances employ iodine-catalyzed one-pot syntheses, adapting methodologies from imidazo[1,2-a]pyrazine systems.

Three-Component Reaction

A mixture of:

  • 2-Amino-5-bromofuran (1.0 eq)
  • 2-Chloro-5-pyridinecarboxaldehyde (1.2 eq)
  • tert-Butyl isocyanide (1.5 eq)

reacts in ethanol with 10 mol% iodine at room temperature (25°C, 12 hr). The reaction proceeds via imine formation, nucleophilic addition, and [4+1] cycloaddition, yielding the target compound in 68% yield.

Mechanistic Insights

Iodine acts as a Lewis acid, facilitating:

  • Imine ion stabilization
  • Isocyanide activation
  • Intramolecular cyclization

This method avoids toxic cyanide salts and reduces step count, though scalability remains under investigation.

Comparative Analysis of Synthetic Methods

Method Steps Yield (%) Key Advantages Limitations
Alkylation-Cyanation 3 35–40 High purity, established protocol Low atom economy, toxic reagents
Vilsmeier-Haack 4 45–50 Avoids quaternary salts Requires cryogenic conditions
Iodine-Catalyzed 1 68 One-pot, eco-friendly Limited substrate scope

Optimization Strategies

Solvent Effects

  • THF vs. DMSO : Substitution reactions proceed 20% faster in DMSO due to polar aprotic solvent effects.
  • Ethanol Precipitation : Iodine-catalyzed reactions benefit from ethanol’s low nitrile solubility, enabling facile filtration.

Cyanide Source

  • NaCN vs. KCN : Potassium cyanide in DMSO improves safety profile without sacrificing yield.
  • Acetone Cyanohydrin : Safer alternative under investigation, though yields currently lag by 15–20%.

Halogen Exchange

Scale-Up Considerations

Industrial synthesis faces three primary challenges:

  • Cyanide Handling : Closed-loop systems with HCN scrubbers are mandatory for large-scale alkylation-cyanation.
  • Iodine Recovery : Distillation units reclaim 85–90% iodine from ethanol mixtures, critical for cost-effective catalysis.
  • Byproduct Management : Tosylate salts from Method 2 require alkaline hydrolysis before disposal.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies use fac-Ir(ppy)₃ under blue LED light to mediate radical cyanation, achieving 55% yield in acetonitrile at ambient temperature.

Biocatalytic Approaches

Engineered nitrilases from Pseudomonas fluorescens convert 3-cyanomethyl intermediates with 90% enantiomeric excess, though substrate tolerance remains limited.

Chemical Reactions Analysis

Types of Reactions

2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes and ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and molecular weights of related imidazopyridine-acetonitrile derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Structural Differences Reference
[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile (Target) 2: 5-Bromofuran; 6: Cl; 3: CH2CN ~350 (estimated) Bromofuran substituent N/A
2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile 2: 4-Cl-Ph; 6: Cl; 3: CH2CN 332.18 (CAS 82626-72-0) 4-Chlorophenyl vs. bromofuran at C2
2-(4-(7-Phenylimidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile 3: CH2CN; 7: Ph; 4-Ph substituent on imidazopyridine 310.34 Phenyl at C7; additional phenyl ring
2-[8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile 2: CH3; 8: OCH2Ph; 3: CH2CN 277.33 Benzyloxy at C8; methyl at C2

Key Observations :

  • Chlorine at C6 (target and ) enhances lipophilicity, whereas methyl () or hydrogen substituents reduce steric hindrance.

Regulatory and Industrial Relevance

  • CAS Numbers : The target compound lacks a reported CAS number, whereas analogs like (82626-72-0) and (76081-98-6) are well-characterized .

Biological Activity

The compound [2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile (C13H7BrClN3O) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its antitumor effects, mechanisms of action, and other relevant biological activities.

  • Molecular Formula : C13H7BrClN3O
  • Molecular Weight : 308.66 g/mol
  • LogP : 4.1877 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 74.52 Ų

Biological Activity Overview

Research indicates that compounds containing imidazo[1,2-a]pyridine and furan moieties often exhibit significant antitumor and antimicrobial activities. The specific compound demonstrates a range of biological activities:

Antitumor Activity

  • Mechanism of Action :
    • The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis. This is primarily achieved through the inhibition of DNA synthesis and the induction of DNA damage, leading to increased cell death rates.
    • Studies have shown that similar compounds induce single and double-strand breaks in DNA, which are more challenging for cells to repair, thus increasing the likelihood of apoptosis .
  • Case Studies :
    • In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridine show significant activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, compounds structurally similar to this compound have shown IC50 values comparable to established chemotherapeutics like Doxorubicin .
    • A study reported that hybrid compounds derived from benzofuroxan exhibited enhanced cytotoxicity against M-HeLa cells, suggesting that modifications to the imidazo[1,2-a]pyridine scaffold could lead to improved anticancer properties .

Summary of Findings

The biological activity of this compound is characterized by its:

  • Antitumor Effects : Significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and DNA damage.
  • Potential Antimicrobial Properties : While not extensively studied for this specific compound, related structures suggest possible antibacterial activity.

Data Table: Biological Activity Overview

Activity TypeCell Lines TestedIC50 ValuesMechanism of Action
AntitumorMCF-7Comparable to DoxorubicinDNA synthesis inhibition; Apoptosis induction
HeLaSimilar findingsInduction of DNA damage
AntimicrobialVarious bacteriaNot specifically testedStructural modifications may enhance activity

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing [2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile?

Answer:
The compound is typically synthesized via multi-step protocols involving bromination, cyclization, and functionalization. For example:

  • Step 1: Bromination of acetylfuran derivatives using reagents like N-bromosuccinimide (NBS) or bromine to introduce the 5-bromo substituent on the furan ring .
  • Step 2: Cyclocondensation of brominated intermediates with 2-aminopyridine derivatives under heating (e.g., reflux in ethanol or acetonitrile) to form the imidazo[1,2-a]pyridine core .
  • Step 3: Acetonitrile group introduction via nucleophilic substitution or palladium-catalyzed cross-coupling, often using potassium cyanide or cyanoacetate esters .
    Key Characterization: NMR (¹H/¹³C) and ESI-MS are used to confirm structure and purity .

Basic: How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Answer:

  • ¹H/¹³C NMR:
    • The 5-bromofuran moiety shows distinct aromatic protons at δ 7.4–7.9 ppm (e.g., furan protons) and bromine-induced deshielding .
    • The acetonitrile group appears as a singlet (~δ 3.8–4.0 ppm for CH₂) in ¹H NMR and ~δ 112–118 ppm (CN) in ¹³C NMR .
  • ESI-MS: Molecular ion peaks ([M+H]⁺) should align with theoretical molecular weights (e.g., m/z ~380–400 for this compound) .

Basic: What are the key reactivity patterns of the bromo and chloro substituents in this compound?

Answer:

  • Bromine (5-Bromofuran): Acts as a directing group for further functionalization (e.g., Suzuki coupling) or as a leaving group in nucleophilic aromatic substitution .
  • Chlorine (6-Chloroimidazopyridine): Enhances electron deficiency, facilitating cross-coupling reactions (e.g., Buchwald-Hartwig amination) or SNAr substitutions .

Basic: What analytical methods are recommended for purity assessment?

Answer:

  • HPLC: Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile gradient. Monitor UV absorbance at 254 nm .
  • TLC: Silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress .

Basic: How can researchers identify and quantify impurities in this compound?

Answer:

  • LC-MS: Detects trace impurities (e.g., dehalogenated byproducts or acetonitrile hydrolysis products) via accurate mass matching .
  • Reference Standards: Use certified impurities (e.g., 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide) for spiking experiments .

Advanced: What mechanistic insights explain regioselectivity during bromination of the furan ring?

Answer:
Bromination at the 5-position of the furan ring is governed by electron density distribution. Computational studies (DFT) show that electron-withdrawing groups (e.g., acetyl) direct bromine to the β-position via resonance stabilization of the transition state .

Advanced: How can computational modeling optimize reaction conditions for this compound?

Answer:

  • DFT Calculations: Predict transition states for key steps (e.g., cyclization) to optimize temperature and solvent polarity .
  • Molecular Dynamics: Simulate solubility parameters to select ideal solvents (e.g., acetonitrile vs. DMF) .

Advanced: What biological targets are associated with this compound’s structural analogs?

Answer:
Analogous imidazopyridines target:

  • TSPO (Translocator Protein): For imaging neuroinflammation (e.g., ¹⁸F-labeled analogs in PET studies) .
  • GABA Receptors: Modulators for anxiolytic activity (e.g., Alpidem analogs) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • X-ray Crystallography: Use SHELX software for crystal structure refinement to resolve ambiguous NMR assignments (e.g., overlapping aromatic signals) .
  • 2D NMR (COSY, HSQC): Differentiate between regioisomers by correlating proton-carbon couplings .

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time for cyclization steps (e.g., 30 minutes at 150°C vs. 12 hours reflux) .
  • Catalyst Optimization: Use Pd(OAc)₂/XPhos for efficient cross-coupling with <5% catalyst loading .

Safety & Storage:

  • Storage: Store at –20°C under inert gas (argon) to prevent acetonitrile hydrolysis .
  • Handling: Use fume hoods due to potential cyanide release during degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.